5-(Benzyloxy)pyrimidin-4-amine
Overview
Description
5-(Benzyloxy)pyrimidin-4-amine is a heterocyclic organic compound that features a pyrimidine ring substituted with a benzyloxy group at the 5-position and an amino group at the 4-position
Mechanism of Action
Target of Action
It’s known that pyrimidinamines, a class of compounds to which 5-(benzyloxy)pyrimidin-4-amine belongs, have been used as anti-bacterial, antiviral, anti-tumor, anti-allergic, antihypertensive, anticancer, and hepatoprotective agents . This suggests that the compound may interact with a variety of biological targets.
Biochemical Pathways
Given the broad range of biological activities associated with pyrimidinamines , it can be inferred that multiple biochemical pathways could be affected.
Result of Action
Given the broad range of biological activities associated with pyrimidinamines , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
5-(Benzyloxy)pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in nucleophilic substitutions and condensations . These interactions are essential for its biological activity and potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux . These effects are critical for understanding its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been shown to inhibit specific enzymes involved in metabolic pathways, leading to alterations in cellular function . These molecular interactions are crucial for its biological activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability, degradation, and long-term effects on cellular function have been studied extensively. It has been observed that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term studies have shown that it can have sustained effects on cellular function, which are important for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological activity . At very high doses, toxic or adverse effects may be observed, highlighting the importance of dosage optimization for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular function . Understanding these metabolic pathways is essential for optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . These interactions are essential for its therapeutic efficacy and safety.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-(benzyloxy)pyrimidin-4-amine involves heating the compound with diethyl 2-(ethoxymethylene)malonate. This reaction yields the respective enamine in excellent yields after the elimination of an ethanol molecule . Another approach involves reacting this compound with a derivative of Meldrum’s acid to afford the pyrimidinyl-dioxane-dione, which can then be heated to release carbon dioxide and acetone molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction might yield a more saturated pyrimidine derivative.
Scientific Research Applications
5-(Benzyloxy)pyrimidin-4-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methoxypyrimidin-4-amine: Similar in structure but with a methoxy group instead of a benzyloxy group.
2-Aryl-5-benzylpyrimidine-4,6-diamines: These compounds have similar pyrimidine cores but different substituents.
Uniqueness
5-(Benzyloxy)pyrimidin-4-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-phenylmethoxypyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-11-10(6-13-8-14-11)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGMRDBSFSIAAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60558592 | |
Record name | 5-(Benzyloxy)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92289-50-4 | |
Record name | 5-(Benzyloxy)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60558592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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